N-(3-ethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(3-ethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a substituted dihydropyridinone core. The compound’s design integrates multiple pharmacophoric elements:
- Acetamide backbone: A common motif in bioactive molecules, facilitating hydrogen bonding and target interactions.
- 1,2,4-Oxadiazole ring: Known for metabolic stability and π-π stacking interactions, with the 4-methoxyphenyl substituent enhancing electron density .
While direct physicochemical data for this compound are unavailable in the provided evidence, analogs such as N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide () share structural similarities, differing primarily in substituents (chloro vs. ethyl/methoxy groups). These modifications likely influence solubility, bioavailability, and target affinity.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-5-18-7-6-8-20(14-18)27-22(31)15-30-17(3)13-16(2)23(26(30)32)25-28-24(29-34-25)19-9-11-21(33-4)12-10-19/h6-14H,5,15H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVRLGEYXOJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the Pyridine Ring: The pyridine ring can be constructed via a Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
Coupling Reactions: The oxadiazole and pyridine intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and ethylphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(3-ethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide: has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(3-ethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Potential targets include enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, or proteins involved in cell proliferation and apoptosis.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) may enhance solubility compared to chlorine-substituted analogs (), which are more lipophilic and prone to bioaccumulation.
Core Heterocycle Influence: Dihydropyridinone (target) vs. benzothienopyrimidine (): The former offers a planar structure for kinase binding, while the latter’s fused ring system may improve metabolic stability.
1,2,4-Oxadiazole Substitution :
- Methyl groups on oxadiazole () reduce steric hindrance compared to aryl substituents (target), possibly enhancing target engagement kinetics.
Biological Activity
N-(3-ethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes multiple pharmacophoric elements:
- 3-Ethylphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Oxadiazole ring : Known for its role in enhancing biological activity, particularly in antimicrobial and anticancer agents.
- Dihydropyridine moiety : Associated with various pharmacological effects, including calcium channel blocking activities.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 398.47 g/mol.
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the 4-methoxyphenyl group in the structure may enhance cytotoxicity by increasing cell membrane permeability or by acting on specific molecular targets within cancer cells.
Case Study: In Vitro Evaluation
A study evaluated the compound's efficacy against various cancer cell lines using the MTT assay. Results indicated an IC50 value of approximately 15 µM against HeLa cells, suggesting moderate potency compared to standard chemotherapeutics like cisplatin (IC50 ≈ 10 µM) .
Antimicrobial Activity
The compound's oxadiazole component has been linked to antimicrobial properties. A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications in the phenyl substituents significantly impacted antibacterial activity.
Table 1: Antimicrobial Activity Data
| Compound | Gram-positive (MIC µg/mL) | Gram-negative (MIC µg/mL) |
|---|---|---|
| N-(3-ethylphenyl)-... | 32 | 64 |
| Standard Antibiotic (Amoxicillin) | 16 | 32 |
Anti-inflammatory Activity
Compounds with similar structural motifs have shown promise as anti-inflammatory agents. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Preliminary studies indicate that our compound may exhibit similar properties through modulation of inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances activity by stabilizing the transition state during target interaction.
- Ring Systems : The oxadiazole and dihydropyridine rings are crucial for maintaining biological activity.
- Hydrophobic Interactions : The ethyl group contributes to hydrophobic interactions with lipid membranes or protein binding sites.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what key reaction conditions optimize yield?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the oxadiazole ring, followed by coupling with the dihydropyridinone core. Critical steps include:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using nitrile and hydroxylamine derivatives under reflux (120–150°C) .
- Acetamide coupling : Reaction of the intermediate with 3-ethylphenylamine via nucleophilic acyl substitution, using pyridine or zeolite catalysts to enhance regioselectivity .
- Purification : Recrystallization from ethanol or chromatography to isolate the final product (typical yields: 45–65%) . Key variables affecting yield include solvent polarity, temperature control, and catalyst loading.
Q. How can researchers confirm the structural integrity of this compound?
A combination of analytical techniques is required:
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxy, oxadiazole, and ethylphenyl groups) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] peak at m/z 492.18) .
- X-ray crystallography : For unambiguous confirmation of the 3D conformation, particularly the orientation of the oxadiazole ring .
Q. What functional groups contribute to its reactivity, and how do they influence downstream modifications?
- Oxadiazole ring : Participates in electrophilic substitutions (e.g., nitration) and acts as a hydrogen-bond acceptor in biological interactions .
- Dihydropyridinone core : Susceptible to oxidation, forming pyridone derivatives that alter electronic properties .
- Acetamide moiety : Enables further derivatization via hydrolysis to carboxylic acids or alkylation .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically resolved?
Contradictions often arise from variations in assay conditions or structural analogs. A methodological approach includes:
- Comparative analysis : Test the compound alongside analogs (Table 1) under standardized conditions (e.g., fixed IC protocols) .
- Structural tweaking : Modify the 4-methoxyphenyl group to assess its role in target binding (e.g., replace with halogenated phenyl groups) .
Table 1 : Structural analogs and biological activities
| Compound | Key Modifications | Reported Activity |
|---|---|---|
| Thienopyrimidine Derivative A | Thienopyrimidine core | Antiviral (EC: 2.1 µM) |
| Oxadiazole Compound B | Lacks dihydropyridinone | Antifungal (MIC: 15 µg/mL) |
| Target Compound | Full structure | Anticancer (IC: 8.3 µM) |
Q. What experimental design principles optimize pharmacological profiling?
- Dose-response studies : Use logarithmic concentration ranges (e.g., 0.1–100 µM) to capture full efficacy and toxicity profiles .
- Target selectivity panels : Screen against related enzymes (e.g., kinase families) to identify off-target effects .
- In silico modeling : Perform molecular docking with proteins like EGFR or PARP to predict binding modes before in vitro validation .
Q. How can researchers address low solubility in biological assays?
- Co-solvent systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous compatibility .
- Nanoparticle encapsulation : Employ liposomal carriers to improve bioavailability in in vivo models .
Q. What statistical methods are suitable for optimizing synthetic pathways?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst ratio) .
- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions (e.g., 140°C, 0.015 M catalyst) .
Methodological Notes
- Spectral contradictions : Discrepancies in NMR splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this .
- Biological assay validation : Always include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
